

Spectroscopic Profile of Propyl Decanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl decanoate** (C₁₃H₂₆O₂), a fatty acid ester. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for **propyl decanoate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Propyl Decanoate** (Solvent: CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.03	Triplet	2H	a
2.25	Triplet	2H	d
1.64	Sextet	2H	b
1.27	Multiplet	12H	e, f, g, h, i, j
0.93	Triplet	3H	С
0.88	Triplet	3H	k

Structure with Proton Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Propyl Decanoate** (Solvent: CDCl₃)[1]



Chemical Shift (δ) ppm	Assignment
173.87	C=O (Ester Carbonyl)
65.83	O-CH₂ (Propoxy)
34.44	CH ₂ -C=O
31.99	CH ₂ (from decanoyl chain)
29.54	CH ₂ (from decanoyl chain)
29.37	CH ₂ (from decanoyl chain)
29.28	CH ₂ (from decanoyl chain)
25.13	CH ₂ (from decanoyl chain)
22.77	CH ₂ (from decanoyl chain)
22.15	CH ₂ (Propoxy)
14.12	CH₃ (Decanoyl)
10.42	CH₃ (Propoxy)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Propyl Decanoate

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2950 - 2850	Strong	C-H Stretch	Alkane
1750 - 1735	Strong	C=O Stretch	Ester
1300 - 1000	Strong	C-O Stretch	Ester

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **Propyl Decanoate** (Electron Ionization)[2]



m/z	Interpretation
214	Molecular Ion [M]+
171	[M - C ₃ H ₇] ⁺ (Loss of propyl group)
155	McLafferty rearrangement product
115	
87	
71	_
43	[C₃H₂]+ (Propyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of propyl decanoate (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]
- The solution is transferred to a 5 mm NMR tube.[4]
- To ensure a homogeneous solution and remove any particulate matter, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).[3]

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).



- For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

- For liquid samples like **propyl decanoate**, the attenuated total reflectance (ATR) technique is commonly used due to its simplicity and minimal sample preparation.[5][6][7]
- A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

- A Fourier-transform infrared (FTIR) spectrometer is used for analysis.[5]
- A background spectrum of the empty ATR crystal or clean salt plates is recorded.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation and Introduction:



- For volatile and thermally stable compounds like **propyl decanoate**, gas chromatographymass spectrometry (GC-MS) is the preferred method.[9][10][11][12]
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

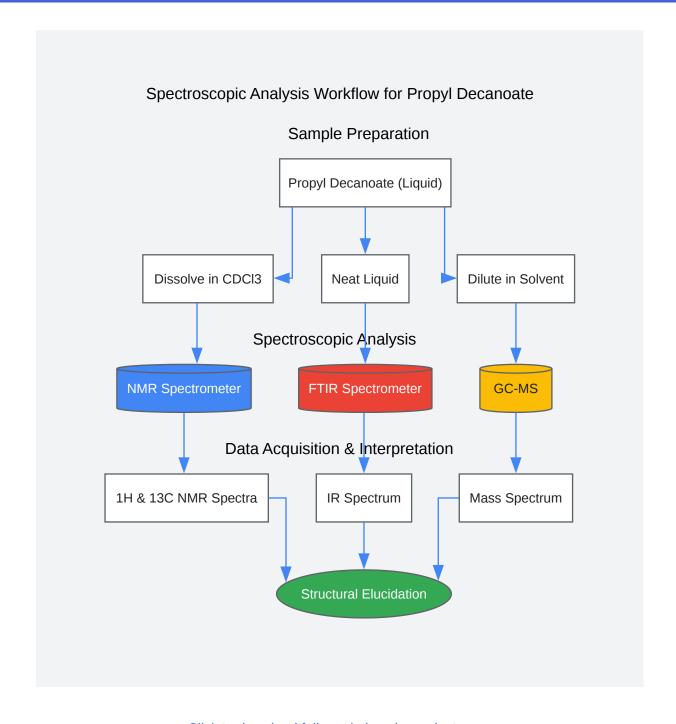
Instrumentation and Data Acquisition:

- The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
- Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.[9]
- The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **propyl decanoate**.





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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **propyl decanoate**.

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